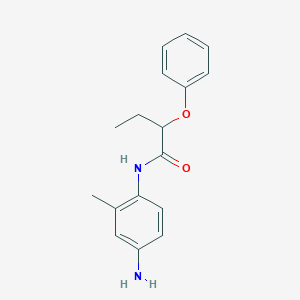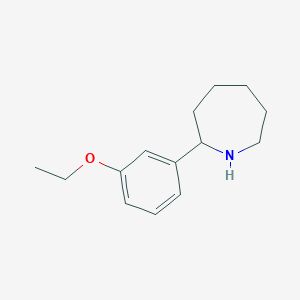
2-(3-Ethoxyphenyl)azepane
Descripción general
Descripción
“2-(3-Ethoxyphenyl)azepane” is a specialty product for proteomics research . It has a molecular formula of C14H21NO and a molecular weight of 219.32 .
Synthesis Analysis
Azepane-based compounds, such as “2-(3-Ethoxyphenyl)azepane”, are synthesized using different approaches including ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences . The synthesis of azepane-based compounds continues to be a significant area of interest due to their various biological activities .Molecular Structure Analysis
The molecular structure of “2-(3-Ethoxyphenyl)azepane” consists of a seven-membered carbocycle where one carbon atom is replaced with a nitrogen atom . This structure is also found in fused-ring derivatives .Chemical Reactions Analysis
The synthesis of the azepane ring, a key component of “2-(3-Ethoxyphenyl)azepane”, involves different synthetic approaches such as ring-closing reactions, ring-expansion reactions of cyclic compounds, and multistep sequences .Aplicaciones Científicas De Investigación
Protein Kinase Inhibitors
Azepane derivatives have been studied for their inhibition properties against protein kinases, specifically protein kinase B (PKB-alpha) and protein kinase A (PKA). These studies are significant because they explore the potential of azepane derivatives as drug candidates, particularly in terms of their plasma stability and activity against these kinases (Breitenlechner et al., 2004).
Functionalizable Hydroxylated Azepanes Synthesis
A strategy for synthesizing dihydroxylated unsaturated azepanes, which can be highly functionalized, has been developed. This process, starting from d-xylose, is notable for its convenience and potential in various applications, especially in creating compounds with multiple functionalities (Goumain et al., 2012).
Pharmaceutical Significance
Azepane-based compounds have shown a variety of pharmacological properties. They are structurally diverse, which makes them useful in discovering new therapeutic agents. More than 20 azepane-based drugs have been FDA approved for treating different diseases. This review emphasizes the applications of azepane compounds in treating cancer, tuberculosis, Alzheimer's disease, and more, highlighting their significance in pharmaceutical research (Zha et al., 2019).
Asymmetric Synthesis and Stereochemistry
Studies on asymmetric synthesis of azepane derivatives have been conducted, focusing on the stereochemical aspects. Such research is crucial for developing compounds with specific chiral properties, which is essential in the pharmaceutical industry for creating more effective and less toxic drugs (Lee & Beak, 2006).
Ionic Liquids and Green Chemistry
Azepane has been utilized to synthesize a new family of room temperature ionic liquids. This is part of an effort to find applications for this compound in green chemistry, offering alternatives to more harmful substances and processes (Belhocine et al., 2011).
Azepane Derivatives in Organic Synthesis
Formal 1,3-migration of hydroxy and acyloxy groups, followed by selective annulations, has been used to efficiently synthesize azepane derivatives. This method highlights the versatility of azepane in organic synthesis and its potential to create various N-heterocycles (Feng et al., 2022).
Direcciones Futuras
Azepane-based compounds, including “2-(3-Ethoxyphenyl)azepane”, continue to be of great interest in research due to their various biological activities . The development of new synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles is expected in the near future .
Propiedades
IUPAC Name |
2-(3-ethoxyphenyl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-13-8-6-7-12(11-13)14-9-4-3-5-10-15-14/h6-8,11,14-15H,2-5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCZZIGQKRWZQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663004 | |
| Record name | 2-(3-Ethoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethoxyphenyl)azepane | |
CAS RN |
946682-03-7 | |
| Record name | 2-(3-Ethoxyphenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10663004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



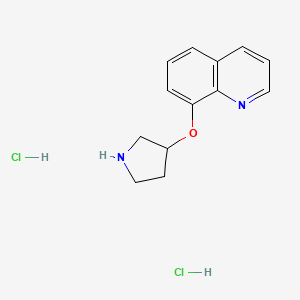
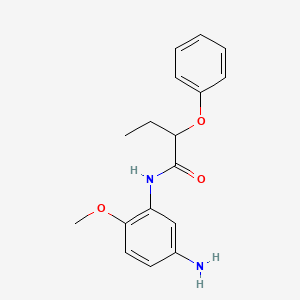
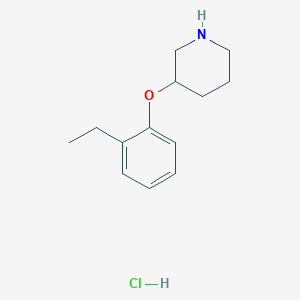
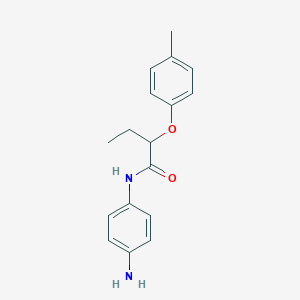
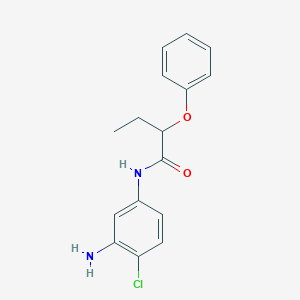
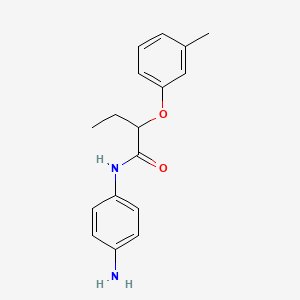
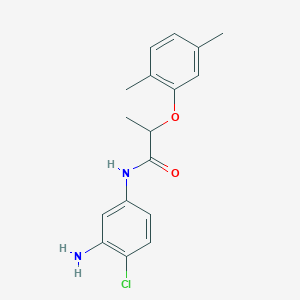
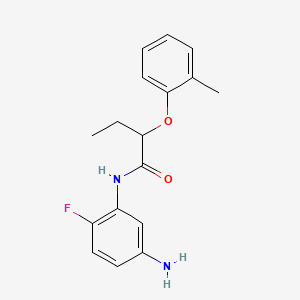
![2-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1391243.png)
![3-[(2-Methyl-2-propenyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391245.png)
![3-[(3-Fluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1391246.png)
![3-[4-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1391248.png)
![4-[2-(4-Fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1391250.png)
